molecular formula C21H17N5O2S B10889439 ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10889439
M. Wt: 403.5 g/mol
InChI Key: SPDZPMSXFRTPNT-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrole ring, a phenyl group, and a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and phenyl rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its heterocyclic structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar triazole core but differ in the attached functional groups and their biological activities.

    Triazole-Pyrimidine Hybrids: These hybrids have a similar core structure but may have different substituents, leading to variations in their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 12-methyl-4-(2-pyrrol-1-ylphenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C21H17N5O2S/c1-3-28-21(27)17-13(2)16-19-23-18(24-26(19)12-22-20(16)29-17)14-8-4-5-9-15(14)25-10-6-7-11-25/h4-12H,3H2,1-2H3

InChI Key

SPDZPMSXFRTPNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=CC=C4N5C=CC=C5)C

Origin of Product

United States

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